

Application Notes and Protocols for In Vivo Studies with M50054

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Compound of Interest

Compound Name: M50054

Cat. No.: B1662973

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Introduction

M50054 is a potent, cell-permeable inhibitor of apoptosis. Its mechanism of action involves the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.^{[1][2]}

M50054 has demonstrated efficacy in preclinical models of Fas-antibody-induced hepatitis and chemotherapy-induced alopecia.^[1] These application notes provide detailed protocols for the preparation and administration of **M50054** for in vivo animal studies, primarily focusing on murine models.

Mechanism of Action: Inhibition of Apoptosis

M50054 exerts its anti-apoptotic effects by intervening in the caspase signaling pathway. It specifically inhibits the activation of caspase-3, which is a central mediator of programmed cell death triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.^[1] **M50054** does not directly inhibit the enzymatic activity of mature caspase-3 but rather prevents its activation from its zymogen form, procaspase-3.^[2] This mechanism allows **M50054** to protect cells from a variety of apoptotic stimuli, including signaling through the Fas receptor and DNA damage induced by chemotherapeutic agents like etoposide.^[1]

Data Presentation

In Vitro Efficacy of M50054

Parameter	Cell Line	Inducing Agent	IC50 Value	Reference
Caspase-3 Activation	U937	Etoposide	79 µg/mL	[2]
Cell Death	WC8 (Fas-expressing)	Soluble human Fas ligand	67 µg/mL	[2]
Cell Death	U937	Etoposide (10 µg/mL)	130 µg/mL	[2]
DNA Fragmentation	U937	Etoposide	54 µg/mL	[2]

In Vivo Study Parameters for M50054 in Mice

Study	Animal Model	Administration Route	Dosage Range	Dosing Schedule	Outcome	Reference
Anti-Fas-antibody-induced hepatitis	Female BALB/c mice	Oral gavage	10 - 300 mg/kg	Single dose 30 min before anti-Fas antibody injection	Dose-dependent inhibition of alanine and aspartate aminotransferase elevation	[2]
Chemotherapy-induced alopecia	Neonatal mice	Topical	Not specified	Daily from day 5 to day 14 after birth	Significant improvement in alopecia symptoms	

Note on Pharmacokinetics and Toxicology: As of the latest available information, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive toxicology data

(e.g., LD50, NOAEL) for **M50054** in mice have not been published. Researchers should consider conducting preliminary pharmacokinetic and dose-range finding toxicity studies to establish these parameters for their specific animal model and experimental conditions.

Experimental Protocols

Formulation of M50054 for In Vivo Administration

M50054 is a solid that requires appropriate formulation for in vivo delivery. The following protocols have been shown to achieve a clear solution of at least 2.5 mg/mL.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

- Preparation of Stock Solution: Prepare a stock solution of **M50054** in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.
- Solubilization:
 - Take 100 µL of the 25 mg/mL **M50054** DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
 - Add 50 µL of Tween-80 and mix until homogeneous.
 - Add 450 µL of saline to reach a final volume of 1 mL.
- Final Concentration: This procedure yields a 2.5 mg/mL solution of **M50054** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The proportion of DMSO should be kept low, ideally below 2% in the final working solution for weak animals.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

- Preparation of Stock Solution: Prepare a stock solution of **M50054** in DMSO (e.g., 25 mg/mL).

- Solubilization:
 - Take 100 μ L of the 25 mg/mL **M50054** DMSO stock solution.
 - Add 900 μ L of a 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) solution in saline.
 - Mix thoroughly until a clear solution is obtained.
- Final Concentration: This results in a 2.5 mg/mL solution of **M50054** in 10% DMSO and 90% (20% SBE- β -CD in Saline).

Protocol 3: DMSO/Corn Oil Formulation

- Preparation of Stock Solution: Prepare a stock solution of **M50054** in DMSO (e.g., 25 mg/mL).
- Solubilization:
 - Take 100 μ L of the 25 mg/mL **M50054** DMSO stock solution.
 - Add 900 μ L of corn oil.
 - Mix thoroughly until a clear solution is obtained.
- Final Concentration: This yields a 2.5 mg/mL solution of **M50054** in 10% DMSO and 90% Corn Oil.

Administration Protocols in Mice

Oral Gavage Administration

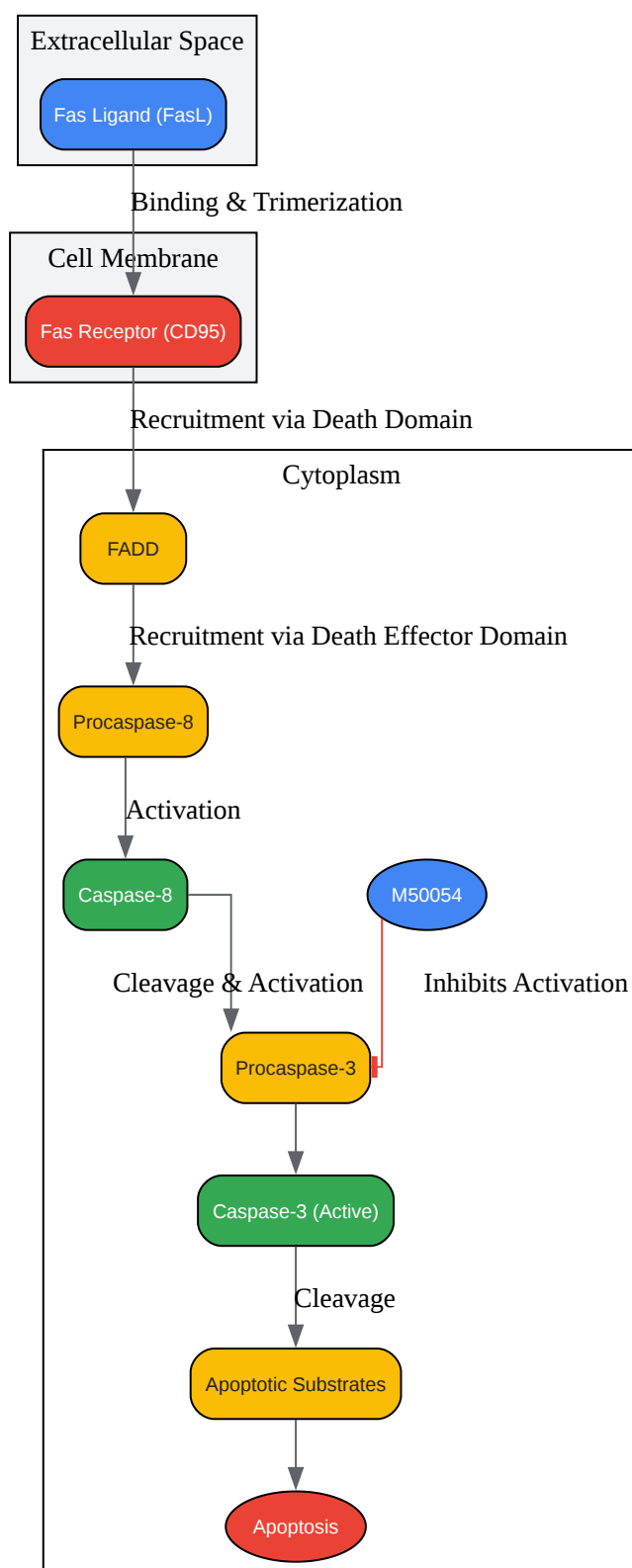
- Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be in a vertical alignment.
- Gavage Needle Insertion:
 - Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

- Gently insert the gavage needle into the mouth, passing it over the tongue into the pharynx. The mouse should swallow reflexively.
- Advance the needle smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
- Substance Administration: Once the needle is correctly placed, slowly administer the **M50054** formulation. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.
- Post-Administration Monitoring: After administration, withdraw the needle gently and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.

Topical Administration

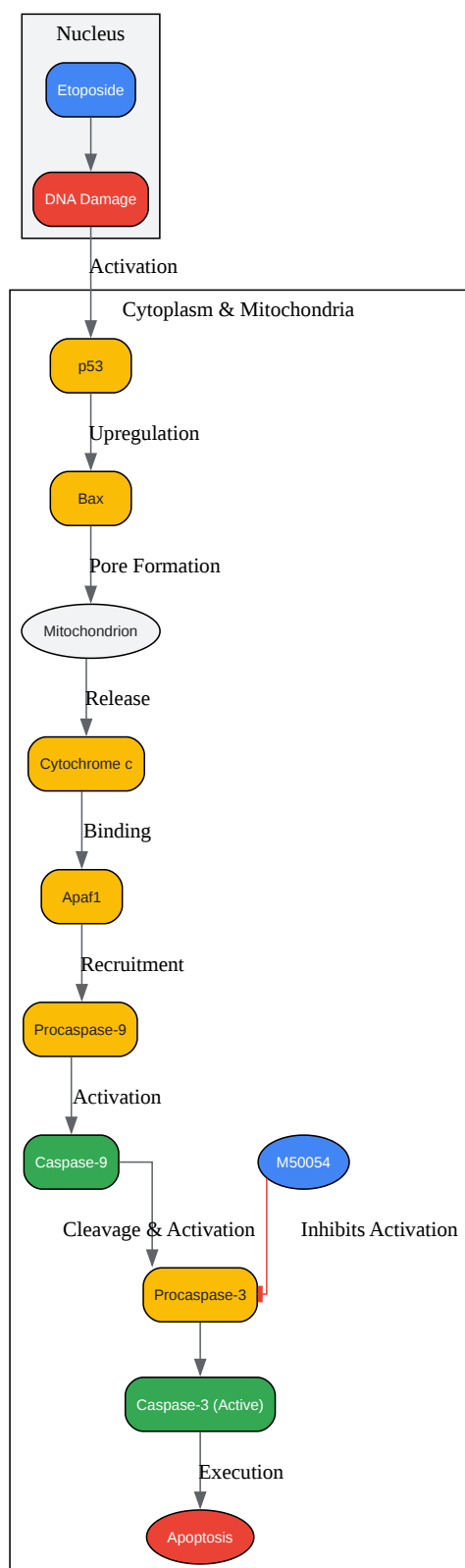
- Site Preparation: If necessary, carefully shave the application area to ensure direct contact of the formulation with the skin. Clean the area gently with a sterile saline wipe and allow it to dry.
- Application: Using a micropipette or a similar device, apply a precise volume of the **M50054** formulation to the designated skin area.
- Spreading: Gently spread the formulation over the target area using the pipette tip or a sterile applicator.
- Drying and Observation: Allow the formulation to dry. House animals individually if there is a risk of them grooming the compound off each other. Observe the application site for any signs of irritation or adverse reaction.

Signaling Pathway and Experimental Workflow Diagrams



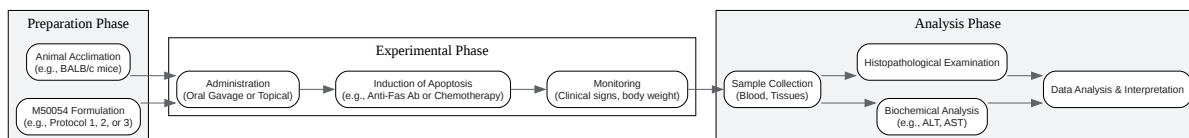
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Caption: Fas-Ligand Induced Apoptosis Pathway and **M50054** Inhibition.



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Caption: Etoposide-Induced Intrinsic Apoptosis Pathway and **M50054** Inhibition.



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References

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